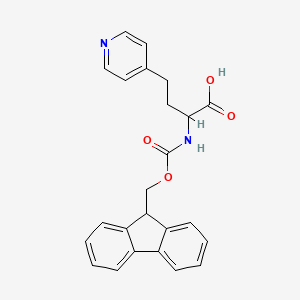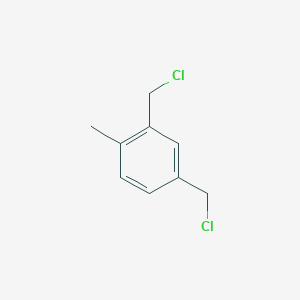
5,6-Dihydrophenanthridine
概述
描述
5,6-Dihydrophenanthridine is an aza heterocyclic compound that forms part of the phenanthridine family. It is characterized by a polycyclic structure that includes a nitrogen atom within its ring system. This compound is found in various natural products and pharmaceuticals, exhibiting a range of biological activities such as antibiotic, anti-inflammatory, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
5,6-Dihydrophenanthridine can be synthesized through several methods:
-
Palladium-Catalyzed Intramolecular Dehydrogenative Coupling: : This method involves the use of palladium as a catalyst to facilitate the coupling of two aryl C-H bonds. The reaction conditions typically include the presence of a palladium catalyst, a base, and an oxidant under an inert atmosphere .
-
Cyclisation of Aryl Amines onto N-Tethered Arynes: : This method involves the intramolecular addition of aryl amines to N-tethered arynes under mild conditions. A new o-silylaryl triflate precursor is developed to increase reactivity and enable both electron-rich and electron-poor aryl amines to undergo cyclisation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
化学反应分析
5,6-Dihydrophenanthridine undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form phenanthridin-6(5H)-one under specific conditions. The oxidation typically involves the use of oxidizing agents such as air or other oxidants .
-
Reduction: : Reduction reactions can convert this compound to its corresponding reduced forms, although specific conditions and reagents for these reactions are less commonly documented.
-
Substitution: : Substitution reactions involving this compound can occur at various positions on the aromatic ring, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Air, hydrogen peroxide, or other oxidants.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products Formed
Phenanthridin-6(5H)-one: Formed through oxidation reactions.
Substituted Phenanthridines: Formed through substitution reactions.
科学研究应用
5,6-Dihydrophenanthridine has several scientific research applications:
作用机制
The mechanism of action of 5,6-dihydrophenanthridine involves its interaction with various molecular targets and pathways:
Biological Activity: The compound exhibits antibiotic, anti-inflammatory, and anticancer activities by interacting with specific enzymes and receptors in biological systems.
Inhibition of SARS-CoV-2 Replication: Derivatives of this compound have been shown to bind tightly to the nucleocapsid protein of SARS-CoV-2, thereby inhibiting the replication of the virus.
相似化合物的比较
5,6-Dihydrophenanthridine can be compared with other similar compounds in the phenanthridine family:
Phenanthridine: Lacks the dihydro component and has different biological activities.
Phenanthridinone: Contains a carbonyl group at the 6-position, leading to different chemical reactivity and biological properties.
Dihydroquinoline: Another aza heterocyclic compound with a different ring structure and biological activities.
Uniqueness
This compound is unique due to its specific polycyclic structure, which includes a nitrogen atom within the ring system. This structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
5,6-dihydrophenanthridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQRKUQVFWYEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277362 | |
| Record name | 5,6-Dihydrophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27799-79-7 | |
| Record name | 5,6-Dihydrophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
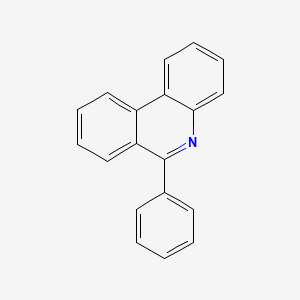
![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)
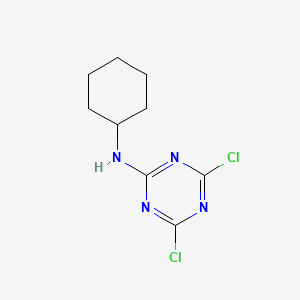
![[1,2,5]Thiadiazolo[3,4-d]pyridazine](/img/structure/B3050599.png)
![Thiazolo[4,5-D]pyridazine](/img/structure/B3050600.png)
![Thiazolo[5,4-d]pyrimidine](/img/structure/B3050601.png)
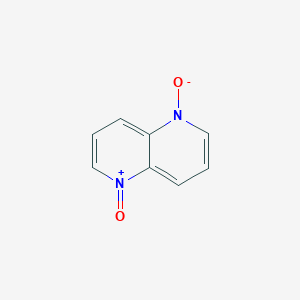
![4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3050603.png)

